[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrrolidine ring, an aminoethyl group, and a carbamate ester. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolidine ring.
Formation of the Carbamate Ester: The final step involves the reaction of the aminoethyl-pyrrolidine intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate ester, converting it into corresponding amines or alcohols.
Substitution: The aminoethyl group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The carbamate ester may also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZNRWXXQOCUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.